Acenaphthylene-1-carbaldehyde

Non-alternant PAH Electronic structure UV-Vis spectroscopy

Acenaphthylene-1-carbaldehyde (CAS 96462-56-5) is a polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C₁₃H₈O and a molecular weight of 180.20 g/mol. It belongs to the class of acenaphthylene derivatives, characterized by a fused tricyclic framework containing a reactive formyl (–CHO) substituent.

Molecular Formula C13H8O
Molecular Weight 180.2 g/mol
CAS No. 96462-56-5
Cat. No. B1661828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcenaphthylene-1-carbaldehyde
CAS96462-56-5
Molecular FormulaC13H8O
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=C(C3=CC=C2)C=O
InChIInChI=1S/C13H8O/c14-8-11-7-10-5-1-3-9-4-2-6-12(11)13(9)10/h1-8H
InChIKeyDJGQYTUXTCURSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acenaphthylene-1-carbaldehyde (CAS 96462-56-5): A Non-Alternant PAH Aldehyde for Specialized Synthesis and Sensor Design


Acenaphthylene-1-carbaldehyde (CAS 96462-56-5) is a polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C₁₃H₈O and a molecular weight of 180.20 g/mol. It belongs to the class of acenaphthylene derivatives, characterized by a fused tricyclic framework containing a reactive formyl (–CHO) substituent [1]. Unlike alternant PAHs such as anthracene or pyrene, acenaphthylene possesses a non-alternant topology due to an ethylene bridge, which imparts a distinct electronic structure and influences both its photophysical properties and chemical reactivity. The compound is utilized primarily as a versatile synthetic intermediate in constructing non-alternant polycyclic aromatic frameworks and as a functionalizable scaffold for fluorescent sensor development [2].

Why Acenaphthylene-1-carbaldehyde Cannot Be Simply Swapped with Other Polycyclic Aromatic Aldehydes


The non-alternant acenaphthylene core of this compound is fundamentally distinct from the alternant π-systems of common polycyclic aromatic aldehydes such as anthracene-9-carbaldehyde or pyrene-1-carboxaldehyde. The ethylene bridge in acenaphthylene breaks the alternant symmetry, altering frontier molecular orbital energies, dipole moment, and absorption/emission profiles in ways that cannot be replicated by alternant analogs [1]. Furthermore, substitution at the 1-position places the formyl group directly on the olefinic portion of the molecule, offering orthogonal reactivity—both aldehyde condensation chemistry and alkene addition chemistry—that is unavailable in acenaphthene-1-carboxaldehyde (the saturated counterpart) or in peri-substituted naphthaldehydes . Generic substitution with a structurally related aldehyde risks loss of this dual reactivity and the specific electronic signature required in donor–acceptor architectures and sensor applications.

Acenaphthylene-1-carbaldehyde: Quantitative Differentiation Evidence Against Closest Analogs


Non-Alternant Topology Drives a Distinct Electronic Absorption Profile vs. Anthracene-9-carbaldehyde

The non-alternant acenaphthylene core of the target compound results in a hypsochromic shift in the lowest-energy π→π* transition relative to the alternant polycyclic aromatic aldehyde anthracene-9-carbaldehyde. While anthracene-9-carbaldehyde exhibits its characteristic absorption onset near 420 nm, the acenaphthylene framework, due to its ethylene bridge, displays a blue-shifted onset approximately 50–70 nm higher in energy, a consequence of reduced effective conjugation length imposed by the non-alternant topology. This is a class-level inference drawn from the well-documented photophysics of the parent hydrocarbons acenaphthylene vs. anthracene [1].

Non-alternant PAH Electronic structure UV-Vis spectroscopy

Retention of the Olefinic Bond Enables Orthogonal Reactivity Unavailable in Acenaphthene-1-carboxaldehyde

Acenaphthylene-1-carbaldehyde retains the C1=C2 double bond of the parent acenaphthylene framework. This enables sequential or orthogonal functionalization: the aldehyde group can undergo condensation, reduction, or nucleophilic addition independently, while the electron-rich alkene moiety can participate in cycloaddition, electrophilic addition, or polymerization chemistry [1]. In contrast, acenaphthene-1-carboxaldehyde (CAS 37977-48-3), which is the fully saturated five-membered ring analog, lacks this alkene and is consequently limited to aldehyde-only reactivity . This structural distinction has been exploited in the benzo[j]fluoranthene total synthesis, where the brominated acenaphthylene-1-carbaldehyde undergoes Suzuki coupling at the bromine position while retaining the aldehyde for subsequent McMurry ring closure [2].

Orthogonal reactivity Alkene functionalization Synthetic intermediate

Predicted Physicochemical Profile Indicates Favorable Permeability and Bioavailability Characteristics vs. Higher-Molecular-Weight PAH Aldehydes

ACD/Labs predicted data for acenaphthylene-1-carbaldehyde indicate a LogP of 3.76, a polar surface area (PSA) of 17 Ų, zero H-bond donors, one H-bond acceptor, and zero Rule-of-5 violations . These values are more favorable for membrane permeability and oral bioavailability than those of 1-pyrenecarboxaldehyde (MW 230.26, LogP ~4.5–5.0, PSA 17 Ų) and anthracene-9-carbaldehyde (MW 206.24, LogP ~4.0–4.5). The lower molecular weight (180.20 Da vs. 206.24 and 230.26 Da) combined with the favorable LogP places acenaphthylene-1-carbaldehyde in a more attractive physicochemical space for medicinal chemistry starting points.

Physicochemical properties Drug-likeness LogP

Commercial Availability Profile: Enquiry-Only vs. Catalog Status Defines Procurement Strategy

As of the latest supplier data, acenaphthylene-1-carbaldehyde (CAS 96462-56-5) is available from CymitQuimica (Biosynth brand) with a minimum purity specification of 95% and an enquiry-based ordering model (no publicly listed catalog price) . In comparison, 1-pyrenecarboxaldehyde (CAS 3029-19-4) is widely available as a catalog item from multiple major suppliers (e.g., TCI, Sigma-Aldrich, Alfa Aesar) with ≥98% purity and transparent pricing. Anthracene-9-carbaldehyde (CAS 642-31-9) is similarly a standard catalog item with ≥97% purity. This enquiry-only status for acenaphthylene-1-carbaldehyde may impact lead times, minimum order quantities, and cost transparency, which should be factored into procurement planning.

Procurement Commercial availability Supplier landscape

Acenaphthylene-1-carbaldehyde: Evidence-Backed Application Scenarios for Scientific Selection


Synthesis of Non-Alternant Extended PAH Frameworks via Orthogonal Aldehyde–Alkene Functionalization

In synthetic routes to non-alternant polycyclic aromatic hydrocarbons such as benzo[j]fluoranthenes, the target compound (or its brominated derivative) provides two orthogonal reactive centers: the formyl group for condensation or coupling reactions, and the electron-rich alkene for subsequent cyclization or addition chemistry. The published total synthesis of benzo[j]fluoranthene-4,9-diol explicitly relies on 2-bromo-acenaphthylene-1-carbaldehyde as a key intermediate, achieving ring closure via a Suzuki–McMurry sequence that exploits the retained aldehyde functionality [1]. Acenaphthene-1-carboxaldehyde cannot replace it in this sequence because the saturated five-membered ring cannot participate in McMurry coupling in the same manner.

Development of UV-Selective Fluorescent Sensors and Donor–Acceptor Chromophores

The non-alternant topology of the acenaphthylene core imparts a blue-shifted absorption and emission profile compared to alternant PAHs such as anthracene [1]. This property renders acenaphthylene-1-carbaldehyde a suitable aldehyde-functionalized scaffold for constructing UV-region fluorescent sensors and short-wavelength donor–acceptor dyads. In sensor applications where spectral differentiation from common alternant PAH interferents is critical, the compound offers a distinct optical signature that cannot be achieved with anthracene-9-carbaldehyde or pyrene-1-carboxaldehyde .

Medicinal Chemistry Fragment Library Expansion with Favorable Physicochemical Properties

With a molecular weight of 180.20 Da, a predicted LogP of 3.76, and zero H-bond donors, acenaphthylene-1-carbaldehyde occupies attractive fragment-like chemical space for drug discovery programs [1]. The aldehyde group serves as a synthetic handle for generating Schiff bases, hydrazones, and other conjugates, while the non-alternant core provides three-dimensional shape diversity distinct from planar alternant PAHs. The compound's physicochemical profile is more favorable than that of 1-pyrenecarboxaldehyde (MW 230.26) or anthracene-9-carbaldehyde (MW 206.24), making it a compelling choice for fragment-based screening libraries targeting novel chemical space.

Specialty Polymer and Organic Semiconductor Monomer Development

Acenaphthylene-1-carbaldehyde can function as a functional monomer in cationic or radical polymerization processes, where the alkene moiety enables chain-growth polymerization while the aldehyde group provides a post-polymerization functionalizable handle [1]. This dual functionality supports the preparation of aldehyde-decorated polyacenaphthylene derivatives for organic semiconductor applications, a versatility not offered by simple acenaphthylene or by the saturated aldehyde analog acenaphthene-1-carboxaldehyde.

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